molecular formula C20H29N3O2S B11581559 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one

5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one

Cat. No.: B11581559
M. Wt: 375.5 g/mol
InChI Key: HKFFMWAEJZJLFI-UHFFFAOYSA-N
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Description

  • Reactants: Phenyl bromide
  • Conditions: Nucleophilic substitution, solvent (e.g., ethanol)
  • Reaction: Alkylation at the 3-position of the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions

  • Step 1: Formation of the Pyrimidine Core

    • Reactants: Urea and β-keto ester
    • Conditions: Acidic or basic catalyst, elevated temperature
    • Reaction: Cyclization to form the pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 6-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The butyl, diethylaminoethyl, sulfanyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, thiols, amines

Major Products

    Oxidation: Formation of a ketone at the 6-position

    Reduction: Formation of an alcohol at the 4-position

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Studied for its ability to bind to specific proteins, which can be useful in drug design.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.

    Diagnostics: Used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one
  • 5-Butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-methoxy-3-phenyl-3,4-dihydropyrimidin-4-one
  • 5-Butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 5-butyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl, diethylaminoethyl, sulfanyl, hydroxy, and phenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

5-butyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one

InChI

InChI=1S/C20H29N3O2S/c1-4-7-13-17-18(24)21-20(26-15-14-22(5-2)6-3)23(19(17)25)16-11-9-8-10-12-16/h8-12,24H,4-7,13-15H2,1-3H3

InChI Key

HKFFMWAEJZJLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CC)CC)O

Origin of Product

United States

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